molecular formula C5H2ClNO2S2 B1446038 5-Cyanothiophene-2-sulfonyl chloride CAS No. 1803598-97-1

5-Cyanothiophene-2-sulfonyl chloride

Cat. No.: B1446038
CAS No.: 1803598-97-1
M. Wt: 207.7 g/mol
InChI Key: NLZKHEBCUFNQKA-UHFFFAOYSA-N
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Description

5-Cyanothiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2 and a molecular weight of 207.66 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyanothiophene-2-sulfonyl chloride typically involves the sulfonylation of 5-cyanothiophene. One common method is the reaction of 5-cyanothiophene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyanothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Cyanothiophene-2-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyanothiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical synthesis processes to form new bonds and create complex molecules .

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-sulfonyl chloride: Similar in structure but with a chlorine atom instead of a cyano group.

    5-Bromothiophene-2-sulfonyl chloride: Contains a bromine atom in place of the cyano group.

    5-Methylthiophene-2-sulfonyl chloride: Features a methyl group instead of a cyano group.

Uniqueness

5-Cyanothiophene-2-sulfonyl chloride is unique due to the presence of the cyano group, which imparts different electronic properties compared to its halogenated or alkylated counterparts. This difference in electronic properties can influence the reactivity and the types of reactions the compound can undergo, making it a valuable intermediate in organic synthesis.

Biological Activity

5-Cyanothiophene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies, highlighting its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis of this compound

The compound can be synthesized through a reaction involving thiophene derivatives and chlorosulfonyl isocyanate. The process typically involves mixing thiophene with chlorosulfonyl isocyanate in an organic solvent, leading to the formation of sulfonyl chlorides with high yields. This method allows for the introduction of various substituents on the thiophene ring, which can influence the compound's biological activity .

Antioxidant Properties

Recent studies have demonstrated that derivatives of sulfonamide compounds, including those with thiophene rings, exhibit significant antioxidant activity. For instance, a series of thiophenyl-chalcone derivatives were evaluated for their antioxidant capabilities using DPPH and ABTS assays. Compounds containing hydroxyl groups showed the highest antioxidant activity, indicating that structural modifications can enhance these properties .

Inhibition of Carbonic Anhydrase

This compound has been investigated for its potential as a carbonic anhydrase inhibitor (CAI). A review highlighted that five-membered heterocyclic sulfonamides tend to be more potent inhibitors than their six-membered counterparts. The presence of nitrogen and sulfur atoms within the ring structure was linked to improved inhibitory activity against carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .

Antitumor Activity

The compound also shows promise in antitumor applications. Studies on related sulfonamide derivatives have indicated their potential in inhibiting cancer cell proliferation. For example, novel 2-amino-3-cyano pyridine derivatives containing sulfonamide moieties demonstrated significant antitumor effects against breast cancer cells. This suggests that modifications to the thiophene structure could lead to enhanced anticancer properties .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound and its derivatives reveals critical insights into how structural changes affect biological activity:

Substituent Biological Activity Remarks
Hydroxyl GroupIncreased antioxidant activityCompounds with hydroxyl groups showed IC50 values comparable to quercetin .
Nitrogen/SulfurEnhanced CAI potencyFive-membered rings exhibit better inhibition than six-membered rings .
Alkyl SubstituentsVariable antitumor efficacySmall alkyl substitutions can weaken CA II inhibition compared to carboxamide substitutions .

Case Studies

  • Antioxidant Activity Evaluation : A study synthesized multiple thiophenyl-chalcone derivatives and assessed their DPPH and ABTS activities. The results indicated that certain derivatives exhibited IC50 values close to known antioxidants, suggesting their potential for therapeutic use in oxidative stress-related conditions.
  • Carbonic Anhydrase Inhibition : Research focused on five-membered heterocyclic sulfonamides revealed that specific structural features significantly affected their inhibitory action against carbonic anhydrases, providing a basis for designing more effective inhibitors.
  • Antitumor Studies : Investigations into sulfonamide derivatives highlighted their ability to inhibit breast cancer cell proliferation, showcasing the potential of these compounds in cancer therapy.

Properties

IUPAC Name

5-cyanothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZKHEBCUFNQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803598-97-1
Record name 5-cyanothiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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